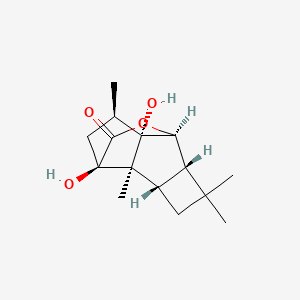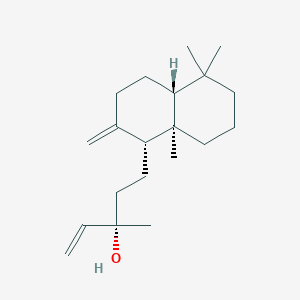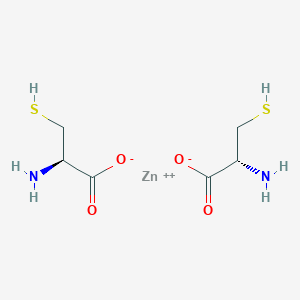
3-氨基吡啶-2-甲酰胺
描述
3-Aminopyridine-2-carboxamide, also known as 3-Aminopyridine-2-carboxamide, is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Aminopyridine-2-carboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Aminopyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物发现与开发
3-氨基吡啶-2-甲酰胺是一种杂环结构单元,在药物化学领域具有重要意义。它的结构是合成多种具有药理活性的分子的关键组成部分。 例如,该化合物的衍生物已被探索用于其作为抗菌剂的潜力,特别是针对已对现有抗生素产生耐药性的菌株 。 该化合物与金属离子的结合能力也使其成为开发基于金属配合物的药物的候选药物,这些药物正在引起人们对治疗糖尿病和神经系统疾病等疾病的关注 .
生物活性分析
分子中氨基吡啶部分的存在会显著影响其生物活性。 研究人员一直在研究3-氨基吡啶衍生物的多种药理活性,包括抗炎和神经保护作用 。 该化合物的衍生物也正在研究其在治疗各种神经系统疾病中的潜在用途。
配位化学
在配位化学中,3-氨基吡啶-2-甲酰胺充当配体,可以与金属离子配位形成配合物。 这些配合物因其独特的性质和在催化、分子识别以及作为生物化学分析中的分子探针的潜在应用而受到研究 .
安全和危害
作用机制
Pharmacokinetics
The pharmacokinetics of 3-Aminopyridine-2-carboxamide have been studied in cancer patients . The compound was described as having a three-compartment model with first-order elimination, with one compartment representing the plasma and another representing erythrocyte concentrations . Gender was associated with volume of distribution, with women having a lower V2 . The number of cycles administered was associated with clearance; those with decreased clearance were more likely to receive less than 2 cycles before going off study . The oral bioavailability of 3-AP was found to be 67 ± 29% .
生化分析
Biochemical Properties
3-Aminopyridine-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair . This interaction inhibits the enzyme’s activity, leading to a decrease in DNA synthesis. Additionally, 3-Aminopyridine-2-carboxamide has been shown to interact with glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production .
Cellular Effects
3-Aminopyridine-2-carboxamide has notable effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by activating the mitochondrial pathway . This compound also influences cell signaling pathways, such as the activation of Bax and inactivation of XIAP, leading to programmed cell death . Furthermore, 3-Aminopyridine-2-carboxamide affects gene expression by inhibiting DNA synthesis and repair, which can alter cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 3-Aminopyridine-2-carboxamide involves its binding interactions with biomolecules and enzyme inhibition. It binds to the M2 metal binding site of ribonucleotide reductase, inhibiting its activity and subsequently reducing DNA synthesis . This inhibition triggers a cascade of molecular events, including the activation of caspases and the mitochondrial apoptotic pathway . Additionally, 3-Aminopyridine-2-carboxamide affects gene expression by interfering with the transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Aminopyridine-2-carboxamide change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to 3-Aminopyridine-2-carboxamide has been observed to cause sustained inhibition of DNA synthesis and prolonged apoptotic effects in cancer cells . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental studies.
Dosage Effects in Animal Models
The effects of 3-Aminopyridine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, it can cause toxic effects, including neutropenia, thrombocytopenia, and methemoglobinemia . These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
3-Aminopyridine-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as glucose-6-phosphate dehydrogenase in the pentose phosphate pathway, affecting NADPH production . This interaction can alter metabolic flux and metabolite levels, impacting cellular redox balance and biosynthetic processes . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-Aminopyridine-2-carboxamide within cells and tissues involve specific transporters and binding proteins. The compound is known to permeate biological membranes, facilitating its intracellular uptake . Once inside the cell, it can interact with various binding proteins that influence its localization and accumulation . These interactions play a critical role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
3-Aminopyridine-2-carboxamide exhibits specific subcellular localization patterns that affect its activity and function. It has been observed to localize in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . Additionally, the compound’s localization can be influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its mechanism of action.
属性
IUPAC Name |
3-aminopyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAUMYRJIPPSNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60531128 | |
| Record name | 3-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50608-99-6 | |
| Record name | 3-Aminopyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60531128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-pyridine-2-carboxylic acid amide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-aminopicolinamides in neuroscience research?
A1: 3-Aminopicolinamides have emerged as promising chemical scaffolds in the development of novel therapeutics for neurological disorders. Specifically, research has identified 3-aminopicolinamide derivatives acting as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGlu4) []. mGlu4 is implicated in various neurological processes, and its modulation holds potential for treating conditions like Parkinson's disease and anxiety.
Q2: Are there any known chemical reactions involving 3-aminopyridine-2-carboxamides relevant to drug design?
A2: Yes, a study has demonstrated that 3-aminopyridine-2-carboxamides can undergo cyclization reactions with acetals []. This reaction provides a synthetic route to potentially valuable heterocyclic compounds. While the study doesn't directly explore the biological activity of these products, it highlights the chemical versatility of 3-aminopyridine-2-carboxamides, which is crucial in drug design for creating diverse compound libraries and exploring structure-activity relationships.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)

![1-[(4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1253716.png)
![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)
![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)


![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)






